molecular formula C9H5NO4 B1294557 6-Nitro-2H-chromen-2-one CAS No. 2725-81-7

6-Nitro-2H-chromen-2-one

Cat. No. B1294557
CAS RN: 2725-81-7
M. Wt: 191.14 g/mol
InChI Key: RMERXEXZXIVNBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives has been a subject of interest due to their potential applications in various fields. Paper describes a novel, efficient, and one-pot multi-component procedure for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst. This method is highlighted for its eco-friendliness, short reaction time, and easy workup procedure. Similarly, paper discusses the synthesis of 6-nitro-3H-imidazo[4,5-b]pyridines from 3-nitro-4H-chromen-4-one, which are potential adenosine deaminase inhibitors. The reduction of the nitro group in these compounds leads to the formation of 6-amino-3H-imidazo[4,5-b]pyridines. Paper reports the synthesis of 6-aryl-6H-chromeno[4',3':4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives from 2-aryl-3-nitro-2H-chromenes, showcasing the versatility of chromene derivatives in forming complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by various spectroscopic techniques. Paper presents the synthesis and characterization of diethyl 4-hydroxy-6-nitro-4H-chromene-2,3-dicarboxylate (DHNC), including NMR, mass spectrometry, and UV-Vis spectroscopy. Theoretical studies such as HOMO-LUMO energy gap and molecular electrostatic potential surfaces were also performed to understand the stability and charge delocalization of DHNC. Paper details the crystal structure of a chromene derivative, revealing the conformation of the carbocyclic and pyran rings and the orthogonal arrangement of the methoxyphenyl ring to the chromene moiety.

Chemical Reactions Analysis

The chemical reactivity of chromene derivatives is influenced by their molecular structure. The intramolecular hyperconjugative interactions in DHNC, as discussed in paper , contribute to its high stability and charge delocalization. The presence of functional groups such as nitro and amino groups in these derivatives allows for further chemical transformations, as seen in the synthesis of imidazo[4,5-b]pyridines in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are closely related to their molecular structure and the presence of substituents. Paper provides a comprehensive analysis of the physical and chemical properties of DHNC, including vibrational modes, chemical shifts, and UV-Vis spectrum. The crystal structure analysis in paper also contributes to understanding the physical properties, such as the conformation and intramolecular hydrogen bonding, which can affect the compound's solubility and stability.

Scientific Research Applications

Methods of Application or Experimental Procedures

The base hydrolysis of NC and NCC in water-methanol and water-acetone mixtures was studied at a temperature range from 283 to 313 K . The activation parameters of the reactions were evaluated and discussed . The change in the activation barrier of the investigated compounds from water to water-methanol and water-acetone mixtures were estimated from the kinetic data .

Results or Outcomes

The base hydrolysis of NC and NCC in the water-methanol and water-acetone mixtures follows a rate law with kobs = k2 · c (HO −) and kobs = k1 +k 2 · c (HO − ), respectively . The decrease in the rate constants of NC and NCC hydrolysis, as the proportion of methanol and acetone increases, is accounted for by the destabilization of the OH − ion . The activation and thermodynamic parameters were determined .

2. Chemical Synthesis Intermediates

Summary of the Application

6-Nitro-2H-chromen-2-one is used as an intermediate in chemical synthesis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

3. Fluorescence Analysis

Summary of the Application

6-Nitro-2H-chromen-2-one can be used as a reagent for fluorescence analysis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

4. Biological Activities

Summary of the Application

6-Nitro-2H-chromen-2-one derivatives have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

5. Solvent Effects on Reactivity Trends

Summary of the Application

6-Nitro-2H-chromen-2-one (NC) and its derivative 6-nitro-2H-chromen-2-one-3-carboxylic acid (NCC) are used to study the effects of solvents on reactivity trends .

Methods of Application or Experimental Procedures

The base-catalyzed hydrolysis of NC and NCC in binary water/methanol and water/acetone mixtures were studied kinetically at 298 K . The changes in the activation barrier of the investigated compounds from water to water/methanol and water/acetone mixtures were estimated from the kinetic data .

Results or Outcomes

The decrease in the rate constants of base-catalyzed hydrolysis of NC as methanol% or acetone% increases is dominated by the initial state (IS), while the decrease in the rate constants of base-catalyzed hydrolysis of NCC as methanol% or acetone% increases is dominated by the transition state (TS) .

6. Antitumor Activity

Summary of the Application

Derivatives of 6-Nitro-2H-chromen-2-one have been associated with promising antitumor activity against liver carcinoma (HEPG2-1) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while the rest compounds have moderate activities (IC 50 = 8.20 ± 1.54 − 17.4 ± 1.03 µM) .

Safety And Hazards

The safety information for 6-Nitro-2H-chromen-2-one includes hazard statements H302 and H319 . Precautionary statements include P305, P338, and P351 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

The reactivity trends of base-catalyzed hydrolysis of 6-Nitro-2H-chromen-2-one in different solvents have been studied, which could provide insights for future research .

properties

IUPAC Name

6-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMERXEXZXIVNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181705
Record name 6-Nitro-2-benzopyrone
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2H-chromen-2-one

CAS RN

2725-81-7
Record name 6-Nitrocoumarin
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Record name 6-Nitrocoumarin
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Record name 2725-81-7
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Record name 6-Nitro-2-benzopyrone
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Record name 6-nitro-2-benzopyrone
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Record name 6-Nitrocoumarin
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Synthesis routes and methods

Procedure details

In greater detail, coumarin (10 g, 68 mmol) was nitrated as described in the literature with an excess of fuming nitric acid overnight at room temperature to give 6-nitrocoumarin as the only major product. The 6-nitrocoumarin exhibited the following characteristics: Yield 85%. 1H NMR (DMSO-d6): 8.74 (d, J=3 Hz, 1H), 8.42 (dd, J=3, 9 Hz, 1H), 8.24 (d, J=10 Hz, 1H), 7.63 (d, J=9 Hz, 1H), 6.70 (d, J=10 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
EA Abu-Gharib, RM El-Khatib, LAE Nassr… - Kinetics and …, 2012 - Springer
… Abstract—Kinetics of the base hydrolysis of 6 nitro 2H chromen 2 one (NC) and 6 nitro 2H chromen 2 one 3 carboxylic acid (NCC) in water–methanol and water–acetone mixtures was …
Number of citations: 14 link.springer.com
CR Noe, S Kornilios, B Lachmann - Tetrahedron letters, 2003 - Elsevier
… The synthesised key compound 7-chloro-4-methyl-6-nitro-2H-chromen-2-one 2 forms highly fluorescent derivatives with different amines, which can be introduced by nucleophilic …
Number of citations: 4 www.sciencedirect.com
HSP Rao, VS Tangeti - Journal of Chemical Sciences, 2013 - Springer
The reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in EtOH reflux for 5 min furnish 4-hydroxy-6-methyl-3-(2…
Number of citations: 14 link.springer.com
EA Abu-Gharib, RM El-Khatib, LAE Nassr… - Zeitschrift für …, 2011 - degruyter.com
… 6-Nitro-2Hchromen-2-one and 6-nitro-2H-chromen-2-one-3-carboxylic acid are obtained from Sigma-Aldrish. The solution of NaOH (0.1 mol dm−3) was standardized by volumetric (acid…
Number of citations: 9 www.degruyter.com
EAA Gharib, RM El Khatib… - KINETICS AND …, 2012 - staffsites.sohag-univ.edu.eg
… Abstract—Kinetics of the base hydrolysis of 6 nitro 2H chromen 2 one (NC) and 6 nitro 2H chromen 2 one 3 carboxylic acid (NCC) in water–methanol and water–acetone mixtures was …
Number of citations: 0 staffsites.sohag-univ.edu.eg
R El-Haggar, OA Abdel-Rasheed, T Nasr… - Afr. J. Pharm …, 2014 - academicjournals.org
… The synthesis of our starting material, 8-acetyl-7-benzoyloxy-4methyl-6-nitro-2H-chromen-2-one I, was prepared by nitration of 8acetyl-7-benzoyloxy-4-methyl-2H-chromen-2-one …
Number of citations: 7 academicjournals.org
NS Topno, V Tangeti, HSP Rao… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C13H9NO6, the coumarin system has the benzene ring aligned at 0.61 (18) with respect to the pyrone ring. An intramolecular O—H⋯O hydrogen bond stabilizes …
Number of citations: 1 scripts.iucr.org
K Kavitha, D Srikrishna, PK Dubey, P Aparna - Organic Chemistry, 2018 - arkat-usa.org
An efficient and completely greener approach has been outlined for the reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines using tetrabutylammonium tribromide (…
Number of citations: 3 www.arkat-usa.org
P Yadav, H Laddha, M Agarwal, HS Kushwaha… - Journal of Fluorine …, 2021 - Elsevier
… -2H-chromen-3-yl)ethylidene)hydrazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been designed and developed from 1,8-naphthalimide and 3-acetyl-6-nitro-2H-chromen-2-one …
Number of citations: 13 www.sciencedirect.com
J Brawley - 2022 - search.proquest.com
… nitration133 of 19 to form 3-acetyl-4hydroxy-6-nitro-2Hchromen-2-one (48). Compound 18a was synthesized to confirm the reported inhibitory activity111 and compare the activity to the …
Number of citations: 2 search.proquest.com

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